N-(2-chloro-4-fluorobenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazine core This can be achieved through the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzoxazine ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The chloro-fluoro-phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluoro-phenyl group but has a different core structure.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to its benzoxazine core, which imparts stability and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C18H16ClFN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C18H16ClFN2O3/c1-11-2-5-15-16(6-11)25-10-18(24)22(15)9-17(23)21-8-12-3-4-13(20)7-14(12)19/h2-7H,8-10H2,1H3,(H,21,23) |
InChI Key |
QHCWMKLGHYMEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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